Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR

Descripción general

Descripción

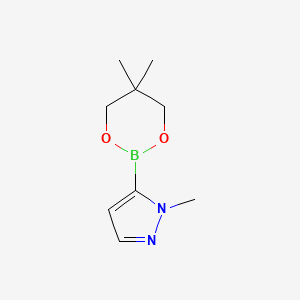

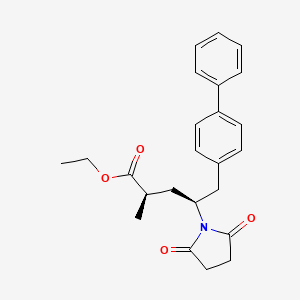

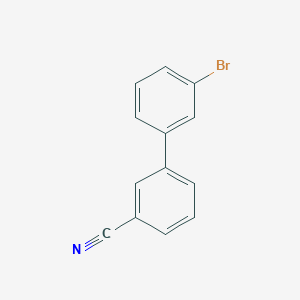

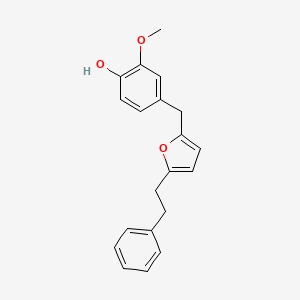

“Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR” is a chemical compound with the empirical formula C23H20N2O5 . It is a solid substance that is used in proteomics research .

Molecular Structure Analysis

The molecular weight of “Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR” is 404.42 . Its InChI string is1S/C23H20N2O5/c1-14-10-11-20 (22 (28)25 (14)12-21 (26)27)24-23 (29)30-13-19-17-8-4-2-6-15 (17)16-7-3-5-9-18 (16)19/h2-11,19H,12-13H2,1H3, (H,24,29) (H,26,27) . Physical And Chemical Properties Analysis

“Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR” is a white powder . It has a melting point of 215-224°C . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Peptide Synthesis and Solid-Phase Peptide Chemistry

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one is commonly used in solid-phase peptide synthesis (SPPS). As an Fmoc-protected amino acid, it serves as a building block for constructing peptides. Researchers attach it to a solid support (such as resin) and sequentially add other amino acids to synthesize custom peptides. The Fmoc group allows for controlled deprotection during peptide elongation, ensuring efficient and high-quality peptide assembly .

Hydrogel Formation and Biomaterials

The self-assembly properties of Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one make it valuable for designing hydrogels and biomaterials. By incorporating Fmoc derivatives into peptide sequences, researchers can create supramolecular nanostructures that form stable hydrogels. These hydrogels find applications in drug delivery, tissue engineering, and wound healing .

Materials Science and Surface Modification

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one can be tethered to surfaces or nanoparticles to modify their properties. By functionalizing materials with Fmoc derivatives, researchers enhance biocompatibility, control surface charge, and introduce specific binding sites. Applications include biosensors, drug-loaded nanoparticles, and tailored interfaces for cell adhesion studies.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, also known as 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid, are currently unknown. This compound is a unique chemical used in early discovery research

Mode of Action

The fmoc (9h-fluoren-9-ylmethoxycarbonyl) group is a common protecting group used in peptide synthesis . It protects the amine group during synthesis and can be removed under basic conditions without disturbing other parts of the molecule .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Given its structure, it’s plausible that this compound could interact with various enzymes and receptors in the body, leading to various biochemical and physiological effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. It’s worth noting that the compound is a solid at room temperature and should be stored at 0-8°C .

Propiedades

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5/c1-14-10-11-20(22(28)25(14)12-21(26)27)24-23(29)30-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-11,19H,12-13H2,1H3,(H,24,29)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWRQDDZALSSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B3026641.png)

![3-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B3026657.png)